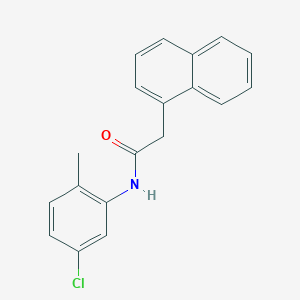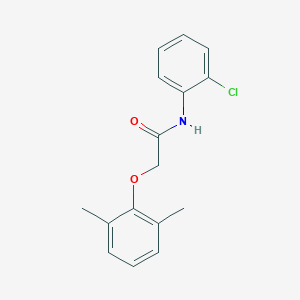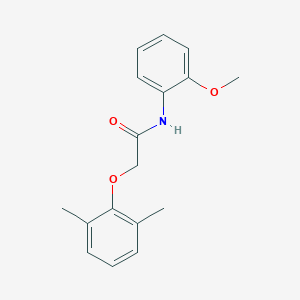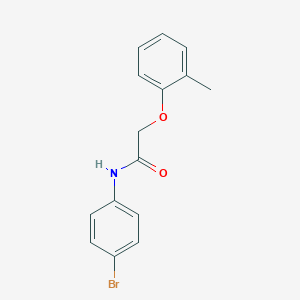
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. This particular compound features a naphthyl group and a chloromethylphenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 5-chloro-2-methylaniline with 2-(1-naphthyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-2-(1-naphthyl)acetamide
- N-(4-chlorophenyl)-2-(1-naphthyl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(2-naphthyl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(naphthalen-1-yl)acetamide may have unique properties due to the specific positioning of the chloro and methyl groups on the phenyl ring, as well as the presence of the naphthyl group. These structural features could influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C19H16ClNO |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16ClNO/c1-13-9-10-16(20)12-18(13)21-19(22)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11H2,1H3,(H,21,22) |
Clave InChI |
BFMYVXHVDRVESK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B312579.png)







